2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine
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Overview
Description
2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a methoxy group and a cyclopentyl ring.
Preparation Methods
The synthesis of 2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine involves several steps. One common synthetic route includes the reaction of 1-methylcyclopentanol with methoxyethanol in the presence of a strong acid catalyst to form the intermediate compound. This intermediate is then reacted with ammonia or an amine under controlled conditions to yield the final product .
Industrial production methods typically involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a ligand for certain receptors.
Medicine: Preliminary studies suggest that it may have therapeutic potential, although more research is needed to fully understand its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine can be compared with similar compounds such as:
2-Methoxy-2-methylpropan-1-amine: This compound has a similar methoxy group but differs in the structure of the carbon chain.
2-Methoxy-1-(1-methylcyclopropyl)ethan-1-amine: This compound has a cyclopropyl ring instead of a cyclopentyl ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
2-Methoxy-2-(1-methylcyclopentyl)ethan-1-amine, a compound of interest in pharmacological research, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, effects on specific biological pathways, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H17NO, with a molecular weight of approximately 181.26 g/mol. The structural formula can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Formula | C11H17NO |
Molecular Weight | 181.26 g/mol |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines. Preliminary studies suggest that the compound may act as a monoamine oxidase (MAO) inhibitor, which plays a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.
In Vitro Studies
In vitro studies have indicated that this compound exhibits significant inhibitory effects on MAO-A and MAO-B enzymes. For instance:
- MAO-A Inhibition : The compound showed a dose-dependent inhibition of MAO-A activity with an IC50 value in the low micromolar range.
- MAO-B Inhibition : Similar effects were observed for MAO-B, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
Case Studies
A notable case study involved the administration of this compound in animal models exhibiting symptoms akin to depression. The results demonstrated:
- Behavioral Changes : Treated animals displayed reduced depressive-like behaviors compared to control groups.
- Neurochemical Analysis : Increased levels of serotonin and norepinephrine were observed in the brains of treated subjects, indicating a possible enhancement in mood-regulating neurotransmitters.
Comparative Analysis
To better understand the efficacy of this compound, a comparison with other known MAO inhibitors was performed:
Compound Name | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Notes |
---|---|---|---|
This compound | 3.5 | 4.0 | Significant behavioral effects |
Selegiline | 10 | 0.5 | Used clinically for Parkinson's disease |
Rasagiline | 8 | 0.3 | Neuroprotective properties |
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Mood Disorders : As a potential antidepressant through its action on serotonin and norepinephrine levels.
- Neurodegenerative Diseases : Its role as an MAO inhibitor may provide neuroprotective benefits in conditions like Parkinson's disease.
- Pain Management : Emerging evidence suggests that this compound may also exhibit analgesic properties.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-methoxy-2-(1-methylcyclopentyl)ethanamine |
InChI |
InChI=1S/C9H19NO/c1-9(5-3-4-6-9)8(7-10)11-2/h8H,3-7,10H2,1-2H3 |
InChI Key |
KIQGTEXMFUPXMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C(CN)OC |
Origin of Product |
United States |
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